2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c1-7-5-10(16-13)15-11(14-7)8-3-2-4-9(12)6-8/h2-6H,13H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPAMQHZWXRJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CC=C2)F)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Hydrazinyl Group Addition: The hydrazinyl group is introduced through a reaction with hydrazine hydrate under controlled conditions.
Methyl Group Addition: The methyl group can be introduced via alkylation using a methylating agent such as methyl iodide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydrazinyl group can undergo oxidation to form azides or other nitrogen-containing functional groups.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of pyrimidine compounds, including this hydrazine derivative, demonstrated IC50 values lower than those of standard chemotherapeutics, suggesting enhanced efficacy in treating cancers .
Table 1: Cytotoxicity Data of this compound
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. Its fluorinated structure enhances its interaction with biological targets, making it effective against resistant strains of bacteria and fungi. A notable study reported that derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
Insecticidal Properties
In agricultural research, the compound has been evaluated for its insecticidal properties. Novel derivatives of pyrimidine have been synthesized and tested for their efficacy against common agricultural pests. Some derivatives showed significant insecticidal activity, outperforming traditional pesticides .
Table 3: Insecticidal Activity of Pyrimidine Derivatives
Structure-Activity Relationship Studies
The efficacy of this compound can be attributed to its structural components. Structure-activity relationship (SAR) studies reveal that modifications in the hydrazine and pyrimidine moieties significantly influence biological activity.
Key Findings:
- Substituents on the phenyl ring enhance binding affinity to target proteins.
- The presence of electron-withdrawing groups increases cytotoxicity and antimicrobial potency.
- Compounds with additional functional groups demonstrate improved insecticidal properties.
Case Study 1: Anticancer Efficacy
A comprehensive study assessed the anticancer properties of this compound against various cancer cell lines, revealing that specific substitutions on the pyrimidine ring led to enhanced cytotoxic effects compared to standard treatments.
Case Study 2: Antimicrobial Activity Against MRSA
In vitro evaluations indicated that the compound effectively inhibited MRSA growth at low concentrations, highlighting its potential as a therapeutic agent against antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The fluorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural Features and Molecular Properties
The following table compares key structural and molecular properties of 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine with analogous compounds from recent literature and patent
Key Observations:
Hydrazinyl vs. Amine Groups: The target compound and the 3-methoxyphenyl analog share a hydrazinyl group, which increases H-bond donors (2 vs. 1 in the furan-containing analog ). This may enhance solubility but reduce membrane permeability compared to the dichlorophenyl analog , which lacks H-bond donors.
Substituent Effects: The trifluoromethyl group in and increases lipophilicity (log P) and metabolic stability but may reduce aqueous solubility. The methyl group in the target compound likely enhances steric stability compared to bulkier substituents like trifluoromethyl.
Bioavailability and Permeability Predictions
Per Veber’s criteria , optimal oral bioavailability requires:
- ≤10 rotatable bonds
- Polar surface area (PSA) ≤140 Ų or ≤12 H-bond donors/acceptors.
- Target Compound: Estimated rotatable bonds: ~3 (phenyl ring rotation, hydrazinyl group). PSA: Moderate (5 H-bond acceptors, 2 donors), likely within Veber’s threshold. Predicted to have moderate-to-good bioavailability due to low molecular weight (~235) and balanced H-bond capacity.
- Comparison: The 3-methoxyphenyl analog has higher molecular weight (284.24) and more H-bond acceptors (6), which may reduce permeability despite meeting Veber’s criteria. Its high molecular weight (369.20) and Cl/F substituents may further restrict bioavailability. The furan-containing analog has lower molecular weight (269.27) but fewer H-bond donors (1), suggesting better permeability than the target compound.
Pharmacological Implications
- Hydrazinyl-Containing Compounds : The hydrazinyl group in the target compound and may enable interactions with enzymatic targets (e.g., kinases or oxidoreductases) via H-bonding, as seen in spirocyclic inhibitors like NFOT .
Biological Activity
2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a hydrazine group and a fluorophenyl moiety. This unique structure contributes to its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate enzyme activity and influence signaling pathways, particularly those involved in inflammation and cancer progression.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, in a study assessing its effects on A549 lung cancer cells, the compound showed significant cytotoxicity with an IC50 value of approximately 15 µM .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a study examining COX-2 inhibition, it demonstrated significant activity comparable to standard anti-inflammatory drugs. The IC50 value for COX-2 inhibition was reported at around 0.05 µmol, indicating its potential as a therapeutic agent in inflammatory diseases .
Antimicrobial Activity
Preliminary assessments of the antimicrobial activity of this compound revealed moderate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Efficacy
In a controlled experiment involving human cancer cell lines, the administration of this compound resulted in a dose-dependent reduction in cell viability. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth in vivo, suggesting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory mechanism of this compound involved animal models of induced inflammation. The results indicated that treatment with this compound significantly reduced edema and inflammatory markers compared to control groups, showcasing its therapeutic potential for inflammatory conditions .
Research Findings Summary
| Activity | IC50 / MIC Values | Notes |
|---|---|---|
| Anticancer | IC50 ~15 µM | Significant cytotoxicity in A549 cells |
| Anti-inflammatory | IC50 ~0.05 µmol | Comparable to standard anti-inflammatory drugs |
| Antimicrobial | MIC 8-32 µg/mL | Moderate efficacy against S. aureus and E. coli |
Chemical Reactions Analysis
Oxidation Reactions
The hydrazinyl (-NH-NH₂) group undergoes oxidation to form diazenes or azo compounds. In pyrimidine derivatives with similar hydrazinyl substituents, oxidizing agents like H₂O₂ or KMnO₄ convert the hydrazinyl moiety to azo groups (-N=N-) . This reaction enhances conjugation and alters electronic properties for pharmacological applications.
Example Reaction:
text2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine + H₂O₂ (oxidizing agent) → 2-(3-Fluorophenyl)-4-diazenyl-6-methylpyrimidine + H₂O
Cyclocondensation with Carbonyl Compounds
The hydrazinyl group reacts with α,β-unsaturated carbonyl compounds (e.g., ethyl cyanoacetate) to form fused heterocycles. In a study on morpholinopyrimidines, hydrazinyl analogs underwent cyclocondensation to yield pyrazolo[3,4-d]pyrimidines with antitumor activity .
Key Data from Analogous Reactions:
| Reactant | Product | Yield (%) | Biological Activity (IC₅₀) |
|---|---|---|---|
| Ethyl cyanoacetate | Pyrazolo[3,4-d]pyrimidine derivative | 43.57 | 0.10 μM (leukemia SR) |
Schiff Base Formation
Hydrazinylpyrimidines react with aldehydes/ketones to form Schiff bases. For example, arylidene hydrazones derived from pyrido[2,3-d]pyrimidin-4-ones demonstrated enhanced antimicrobial activity when substituted with electron-donating groups (e.g., -OCH₃) .
Mechanistic Insight:
-
Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) accelerate imine bond formation.
-
Substituents at the phenyl ring's para position increase antimicrobial efficacy by 30–50% compared to unsubstituted analogs .
Electrophilic Fluorination
While direct evidence is limited, the 3-fluorophenyl group may participate in electrophilic fluorination via reagents like Selectfluor®. In dihydropyridine systems, Selectfluor® introduces fluorine at electron-rich positions under mild conditions .
Hypothetical Pathway:
textThis compound + Selectfluor® (CH₃CN, 0°C) → Difluorinated pyrimidine derivative + HFA
Nucleophilic Substitution
The hydrazinyl group acts as a nucleophile in displacement reactions. In morpholinopyrimidine syntheses, hydrazinyl intermediates replaced halides or thiomethyl groups to form bioactive heterocycles .
Synthetic Example:
text2-(Methylthio)-6-morpholinopyrimidine + Hydrazine hydrate → 2-Hydrazinyl-6-morpholinopyrimidine (Intermediate) → Further functionalization with heterocycles
Q & A
Q. What are the most efficient synthetic routes for preparing 2-(3-Fluorophenyl)-4-hydrazinyl-6-methylpyrimidine, and how can reaction conditions be optimized?
Methodological Answer:
- Core Strategy: Fluorinated pyrimidines are typically synthesized via cyclocondensation of β-keto esters or amidines with fluorinated aryl aldehydes. For this compound, a metal-free approach under mild conditions (e.g., using ethanol/water solvent systems at 60–80°C) is recommended to avoid side reactions with the hydrazinyl group .
- Optimization Metrics: Monitor reaction progress via TLC or HPLC. Key parameters include pH control (neutral to slightly acidic) to stabilize the hydrazine moiety and prevent decomposition. Yields >70% are achievable with stoichiometric excess of hydrazine hydrate (1.2–1.5 equiv) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via melting point analysis and ¹⁹F NMR .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC experiments. The 3-fluorophenyl group exhibits distinct splitting patterns in ¹H NMR (e.g., meta-fluorine coupling at δ 7.2–7.8 ppm) .
- ¹⁹F NMR: A singlet near δ -110 ppm confirms the absence of fluorine substitution heterogeneity .
- X-Ray Crystallography: Single-crystal diffraction (e.g., Mo-Kα radiation) resolves the hydrazinyl group’s conformation and hydrogen-bonding interactions. Data-to-parameter ratios >15:1 ensure structural accuracy .
Q. How should researchers handle safety protocols for hydrazine-containing intermediates during synthesis?
Methodological Answer:
- Mitigation Measures: Use fume hoods, nitrile gloves, and sealed reaction vessels to minimize exposure. Hydrazine derivatives are toxic and potentially carcinogenic.
- Waste Disposal: Quench residual hydrazine with aqueous FeCl₃ before neutralizing with sodium bicarbonate. Store hazardous waste separately and consult institutional guidelines for disposal .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cyclization reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* basis set). The hydrazinyl group’s lone pair density influences nucleophilicity at the pyrimidine C4 position .
- Solvent Effects: Simulate polar aprotic solvents (DMF, DMSO) to assess stabilization of charged intermediates. Compare with experimental kinetic data to validate models .
Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?
Methodological Answer:
- Control Variables: Standardize assay conditions (pH 7.4, 37°C) and confirm compound solubility using DMSO stocks (<1% v/v). Hydrazine derivatives may chelate metal ions in buffer systems, altering activity .
- Dose-Response Validation: Perform triplicate experiments with positive controls (e.g., known kinase inhibitors). Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ and assess Hill slopes for cooperative binding .
Q. How does the 3-fluorophenyl substituent influence the compound’s electronic properties and binding affinity in target proteins?
Methodological Answer:
- SAR Analysis: Compare with analogs (e.g., 4-fluorophenyl or chloro-substituted derivatives) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Electrostatic Potential Maps: Generate maps (MEP) using computational tools to visualize electron-deficient regions near the fluorine atom, which may enhance π-π stacking with aromatic residues in enzyme active sites .
Q. What are the stability limits of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–10) at 40°C for 72 hours. Monitor degradation via HPLC-MS. Hydrazine groups are prone to hydrolysis under acidic conditions (pH <4) .
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (typically >200°C for pyrimidine derivatives) to guide storage recommendations (e.g., -20°C under nitrogen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
